2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone
Description
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-11-12(2)18-16(19-15(11)22)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6H,7-10H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUXDPDPPRYGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401159167 | |
| Record name | 2-[4-(4-Chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
886152-79-0 | |
| Record name | 2-[4-(4-Chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886152-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(4-Chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of a diamine with a suitable electrophile, such as diphenylvinylsulfonium triflate, in the presence of a base like DBU.
Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorophenyl halide to introduce the chlorophenyl group.
Formation of Pyrimidinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidinone core.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Molecular Formula : C13H16ClN5
- Molecular Weight : 265.75 g/mol
- IUPAC Name : 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethylpyrimidin-4(3H)-one
This compound functions primarily as an inhibitor of specific protein kinases involved in cellular signaling pathways. Its mechanism includes the inhibition of Aurora kinase and FMS-related tyrosine kinase 3 (FLT3), which are crucial in regulating cell division and proliferation. By interfering with these pathways, the compound may disrupt tumor growth in cancer cells that overexpress these kinases .
Anticancer Research
The most prominent application of this compound is in anticancer therapy. Studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting the aforementioned kinases:
- Efficacy Against Leukemia : In vitro studies indicate that the compound effectively reduces cell viability in leukemia cells through its action on FLT3, which is often mutated in acute myeloid leukemia (AML) .
- Solid Tumors : Research also suggests its potential effectiveness against solid tumors, where Aurora kinase plays a significant role in mitosis and tumor progression .
Psychopharmacology
Given its piperazine moiety, this compound may have implications in treating psychiatric disorders. Piperazine derivatives are known to interact with various neurotransmitter receptors, suggesting potential applications in anxiety or depression treatments .
Case Study 1: Efficacy in AML
A clinical trial investigated the effects of a related compound targeting FLT3 mutations in patients with AML. Results demonstrated a significant reduction in blast counts and improved overall survival rates when combined with standard chemotherapy regimens .
Case Study 2: Solid Tumor Response
Another study focused on patients with solid tumors exhibiting high levels of Aurora kinase expression. The administration of this compound led to notable tumor shrinkage and was well-tolerated by patients, highlighting its potential as a viable therapeutic option .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Levocetirizine Dihydrochloride
Structure : Levocetirizine (C₂₁H₂₅ClN₂O₃·2HCl) contains a 4-chlorophenyl-piperazinyl group linked to an ethoxy acetic acid moiety, forming a dihydrochloride salt .
Key Differences :
- Core Structure: Levocetirizine lacks a pyrimidinone ring, instead incorporating a carboxylic acid group.
- Substituents: The ethoxy acetic acid chain enhances solubility and bioavailability compared to the pyrimidinone core. Activity: Levocetirizine is a potent antihistamine (H₁ receptor antagonist) used for allergic rhinitis and urticaria . The absence of a pyrimidinone in levocetirizine highlights the structural divergence required for histamine receptor specificity.
4-[(4-Chlorophenyl)Amino]-5-[4-(2-Hydroxyethyl)Piperazin-1-Yl]Carbonyl-6-Methyl-1H-Pyrimidin-2-One
Structure: This analog () shares the pyrimidinone core and 4-chlorophenyl group but differs in substituents:
- A hydroxyethyl-piperazine replaces the dimethyl-piperazinyl group.
- A carbonyl group at position 5 introduces polarity. Implications: The hydroxyethyl group may improve aqueous solubility, while the carbonyl could influence binding affinity to targets like kinases or inflammatory mediators.
3-(2-Aminopyrimidin-4-Yl) Indoles (Compounds 36 and 37)
Structure: These indole-pyrimidine hybrids () feature a 4-chlorophenyl-indole linked to an aminopyrimidine group. Key Differences:
- The indole ring replaces the pyrimidinone core.
- Activity: Exhibited 87–88% inflammation inhibition in paw edema models and 76–78% analgesic activity in acetic acid-induced writhing tests, comparable to indomethacin . This suggests that pyrimidine derivatives with chlorophenyl groups are viable anti-inflammatory candidates, though the target compound’s dimethylpyrimidinone may alter potency or selectivity.
2-{[2-(4-Chlorophenyl)-2-Oxoethyl]Sulfanyl}-3-Ethyl-6-(Trifluoromethyl)-4(3H)-Pyrimidinone
Structure: This pyrimidinone derivative () includes a sulfanyl group and trifluoromethyl substituent. Key Differences:
- Sulfanyl and trifluoromethyl groups introduce steric and electronic effects absent in the target compound.
Status : Discontinued production, possibly due to synthetic challenges, stability issues, or insufficient efficacy . The target compound’s simpler substituents (methyl groups) may offer better synthetic feasibility.
Comparative Data Table
Key Findings and Implications
- Structural Determinants of Activity: The 4-chlorophenyl-piperazinyl group is a common motif in antihistamines (e.g., levocetirizine), but its combination with a pyrimidinone core (as in the target compound) may redirect activity toward inflammation or pain pathways .
- Synthetic Viability : The discontinuation of the trifluoromethyl-sulfanyl analog underscores the importance of substituent simplicity for scalability .
Biological Activity
The compound 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H23Cl2N7
- Molecular Weight : 456.37 g/mol
- CAS Number : 1402709-93-6
- Solubility : Soluble in DMSO (maximum concentration 75 mg/mL) .
The compound is known to interact with various biological targets, particularly kinases involved in critical signaling pathways. Notably, it has shown inhibitory effects on:
- Fms-like Tyrosine Kinase 3 (FLT3) : A key player in hematopoiesis and leukemogenesis, inhibition of FLT3 has implications for treating certain leukemias.
- Aurora Kinases : These are crucial for cell division; their inhibition can lead to cancer cell death.
Biological Activity Overview
-
Anticancer Activity :
- The compound has demonstrated significant antiproliferative effects against various cancer cell lines. It exhibits low micromolar activity against AKT2/PKBβ, a kinase involved in glioma malignancy .
- In studies involving glioblastoma cell lines, the compound inhibited neurosphere formation and exhibited potent EC50 values, indicating its potential as an anti-glioma agent.
- Selectivity and Cytotoxicity :
- Receptor Affinity :
Case Study 1: Inhibition of Glioblastoma Growth
A study evaluated the effects of the compound on primary patient-derived glioblastoma cells. It was found to inhibit the growth of these cells significantly while sparing non-cancerous cells from cytotoxicity. The EC50 value was determined to be around 20 μM in GL261 glioblastoma cell lines .
| Compound | EC50 (μM) | Target Kinase |
|---|---|---|
| 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone | 20 | AKT2/PKBβ |
| MK-2206 (reference) | 2 | AKT |
Case Study 2: Kinase Profiling
The compound was screened against a panel of 139 purified kinases and exhibited specific inhibitory activity against AKT isoforms with IC50 values of approximately 12 μM for AKT1 and 14 μM for AKT2 . This specificity suggests that the compound could be developed as a targeted therapy for cancers driven by aberrant AKT signaling.
Q & A
Basic Research Questions
Q. What are the key structural features and synthetic routes for 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone?
- Answer : The compound comprises a 5,6-dimethyl-4(3H)-pyrimidinone core (C₆H₈N₂O) linked to a 4-(4-chlorophenyl)piperazine moiety. Synthesis involves coupling substituted pyrimidinones (e.g., 5,6-dimethyl-4(3H)-pyrimidinone, CAS 34916-78-4 ) with functionalized piperazines under reflux conditions in solvents like ethanol or DMF. Key steps include nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine ring. Intermediate purification via column chromatography is critical to isolate the target compound .
Q. How is the purity and identity of this compound verified in academic research?
- Answer : Analytical methods include:
- HPLC : To assess purity, using impurity standards like 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine (CAS 346451-15-8) as references .
- NMR and Mass Spectrometry : For structural confirmation (e.g., molecular ion peaks matching C₁₇H₁₈ClN₅O).
- X-ray Crystallography : Resolves bond angles and torsional strain in the pyrimidinone-piperazine linkage, as demonstrated in structurally related compounds .
Advanced Research Questions
Q. How can researchers optimize synthesis yield when side reactions dominate during piperazine coupling?
- Answer : Key strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen .
- Catalyst Screening : Palladium-based catalysts improve cross-coupling efficiency in heterocyclic systems .
- Temperature Control : Maintaining 60–80°C minimizes decomposition of thermally labile intermediates .
- In Situ Monitoring : TLC or LC-MS tracks reaction progress to halt at maximal conversion .
Q. What methodologies resolve contradictions in reported biological activities (e.g., receptor binding vs. inactivity)?
- Answer : Contradictions may arise from:
- Impurity Interference : Trace impurities (e.g., 4-chlorobenzophenone derivatives) can skew bioassay results. Rigorous HPLC-UV/Vis profiling against certified standards (e.g., ACI 080103 ) is essential.
- Receptor Subtype Specificity : Fluorescent ligand binding assays (e.g., BODIPY FL-prazosin ) differentiate interactions with α₁-adrenoceptor subtypes.
- Structural Analog Studies : Comparing activity profiles of analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives ) identifies critical pharmacophores.
Q. What in silico approaches predict the pharmacokinetic behavior of this compound?
- Answer : Computational tools include:
- Molecular Docking : Predicts binding to targets like serotonin or histamine receptors using crystal structures (e.g., PDB 6F2 ).
- QSAR Models : Relate substituent effects (e.g., chloro vs. fluoro phenyl groups) to logP and bioavailability.
- ADMET Prediction : Software like SwissADME estimates metabolic stability, highlighting susceptibility to CYP450 oxidation at the piperazine N-alkyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
